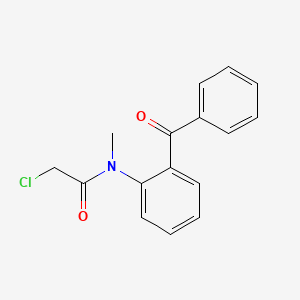

N-(2-benzoylphenyl)-2-chloro-N-methylacetamide

Description

N-(2-benzoylphenyl)-2-chloro-N-methylacetamide is a substituted acetamide featuring a benzoylphenyl group at the ortho position of the aromatic ring, a chloro substituent on the acetamide chain, and a methyl group attached to the nitrogen atom.

Properties

Molecular Formula |

C16H14ClNO2 |

|---|---|

Molecular Weight |

287.74 g/mol |

IUPAC Name |

N-(2-benzoylphenyl)-2-chloro-N-methylacetamide |

InChI |

InChI=1S/C16H14ClNO2/c1-18(15(19)11-17)14-10-6-5-9-13(14)16(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

InChI Key |

LMOLQIXBWVLZHN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Acylation of 2-Amino-Benzophenone Derivatives

The most common and efficient route for synthesizing N-(2-benzoylphenyl)-2-chloro-N-methylacetamide involves the acylation of 2-amino-benzophenone with chloroacetyl chloride. This process is well-documented in patent literature and research articles, emphasizing the importance of controlling reaction parameters to optimize yield and purity.

2-Amino-benzophenone + Chloroacetyl chloride → this compound

- Solvent: Dichloromethane (DCM) or anhydrous solvents such as tetrahydrofuran (THF)

- Base: Triethylamine or sodium bicarbonate to neutralize HCl formed

- Temperature: Typically room temperature (~25°C), with some protocols employing cooling (0–5°C) to control exothermicity

- Time: 4–12 hours, depending on reactant concentrations and scale

The amino group of 2-amino-benzophenone nucleophilically attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the corresponding acetamide with a chloro substituent at the alpha position.

Alternative Synthetic Routes

Other methods include:

- Reaction of 2-benzoyl-4-chlorophenyl derivatives with methylamine or methylating agents, followed by chlorination steps, though these are less direct and often less efficient.

- Use of activated intermediates such as acid chlorides derived from benzoyl acids, which can then be coupled with amines under standard acylation conditions.

Industrial-Scale Production

In large-scale manufacturing, continuous flow chemistry has been employed to improve safety, reaction control, and throughput. This involves:

- Continuous feeding of reactants into a flow reactor

- Precise temperature regulation

- In-line purification steps

This approach enhances reproducibility and reduces by-products, aligning with green chemistry principles.

Specific Reaction Parameters and Data Tables

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran | Anhydrous conditions preferred |

| Base | Triethylamine, Sodium bicarbonate | Neutralizes HCl byproduct |

| Temperature | 0°C to 25°C | Cooling to control exotherm |

| Reaction Time | 4–12 hours | Ensures complete conversion |

| Yield | 70–85% | Under optimized conditions |

- Patent HU183215B describes a process involving tert-butyl hypochlorite in methylene chloride, indicating the importance of controlled chlorination steps in related syntheses.

- Research articles highlight acylation strategies with chloroacetyl chloride, emphasizing the need for inert atmospheres and temperature control.

Raw Materials and Precursors

- 2-Amino-benzophenone: Commercially available or synthesized via Friedel-Crafts acylation of benzene derivatives.

- Chloroacetyl chloride: A reactive acyl chloride used as an electrophile; prepared from chloroacetic acid and thionyl chloride or phosphorus trichloride.

- Bases: Triethylamine or sodium bicarbonate, used to scavenge HCl and drive the reaction forward.

Synthesis Optimization and Modern Techniques

Recent advances focus on:

- Microwave-assisted synthesis to accelerate reaction times

- Solvent-free conditions for greener protocols

- Catalytic systems to enhance selectivity and yield

For example, microwave irradiation at 100–150°C can reduce reaction times from hours to minutes with comparable yields.

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-2-chloro-N-methylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include N-(2-benzoylphenyl)-2-amino-N-methylacetamide and N-(2-benzoylphenyl)-2-thio-N-methylacetamide.

Oxidation Reactions: Products include 2-benzoylbenzoic acid.

Reduction Reactions: Products include 2-(2-hydroxyphenyl)-N-methylacetamide.

Scientific Research Applications

While the search results do not provide direct, comprehensive data tables or case studies specifically focusing on the applications of "N-(2-benzoylphenyl)-2-chloro-N-methylacetamide," they do offer some insights into its synthesis, related compounds, and potential uses. This information can be synthesized to suggest potential applications and research directions.

This compound and Related Compounds

- N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide: This compound (CAS No. 6021-21-2) is available for purchase as a reference standard for pharmaceutical testing . Its chemical structure is well-defined . A method for synthesizing this compound involves reacting 5-chloro-2-(methylamino)benzophenone with chloroacetyl chloride .

- 2-(2-amino-3-benzoyl-phenyl)-acetamides: These compounds and their heterocyclic derivatives exhibit anti-inflammatory, antipyretic, analgesic, and platelet aggregation inhibiting activity . They cause minimal gastric irritation when administered orally .

- 2-(2-amino-3-benzoylphenyl) acetic acids: These compounds, along with their esters and metal salts, have anti-inflammatory and platelet aggregation inhibiting effects .

Potential Applications and Research Directions

Given the information from the search results, potential applications and research directions for this compound can be inferred:

- Pharmaceutical Intermediate: this compound could serve as an intermediate in synthesizing various pharmaceuticals, particularly those related to anti-inflammatory drugs . The presence of benzoyl and chloroacetamide groups allows for further chemical modifications to create novel therapeutic agents.

- Anti-inflammatory Drug Development: The structural similarity of this compound to known anti-inflammatory compounds suggests it could be modified to develop new anti-inflammatory drugs . Researchers have explored enhancing the anti-inflammatory activity of NSAIDs by linking them with other pharmacophores .

- Photoaffinity Labeling: Benzophenones are often used as photoaffinity labels . this compound might be useful in creating photoaffinity probes to study protein-ligand interactions.

- Molecular Docking Studies: The compound can be used in in silico docking studies to analyze molecular interactions with cyclooxygenases and lipoxygenases .

Synthesis Method

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide can be achieved using the following method :

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to a decrease in the activity of the enzyme and subsequent downstream effects on cellular processes. The exact molecular pathways involved depend on the specific enzyme targeted by the compound .

Comparison with Similar Compounds

Structural and Hydrogen Bonding Differences

N-(2-benzoylphenyl)acetamide Derivatives

- N-(2-benzoylphenyl)acetamide (1) : Lacks the chloro and methyl substituents on the acetamide. Steric hindrance from the o-benzoyl group prevents two-center intramolecular HBs in both solid and solution states. Cooperative interactions are required to stabilize three-center HBs in related oxalamide derivatives .

- However, the methyl group may modulate electronic effects, altering HB strength compared to non-methylated analogs.

Halogen-Substituted Analogs

- N-(2-benzoylphenyl)-2-bromoacetamide : Replacing chlorine with bromine increases molecular weight (318.17 g/mol vs. 299.76 g/mol for the chloro analog) and lipophilicity (logP ~2.5 vs. ~2.0). Bromine’s larger atomic radius may influence binding in biological targets or crystal packing .

- 2-Chloro-N-methylacetamide : A simpler analog lacking the benzoylphenyl group. It forms two-center HBs and serves as a precursor in synthesizing antipsychotics (e.g., remoxipride) .

Nitro-Substituted Derivatives

- N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide: The nitro group at the para position introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions. This derivative may exhibit enhanced antimicrobial activity compared to non-nitrated analogs .

Hydrogen Bonding and Solvent Effects

- Three-Center HBs : Observed in oxalamide derivatives (e.g., N1,N2-bis(2-benzoylphenyl)oxalamide), where cooperative HBs (N–H···O=CPh, C6–H···O=C) stabilize flattened molecular conformations. The chloro and methyl groups in N-(2-benzoylphenyl)-2-chloro-N-methylacetamide likely disrupt such networks, favoring alternative HB patterns .

- Solvent Interactions : In DMSO, the benzoylphenyl group’s steric effects dominate, suppressing HB formation. In chloroform, intramolecular HBs are preserved, as evidenced by upfield shifts in aromatic proton H6 (Δδ ~1.0 ppm) .

Biological Activity

N-(2-benzoylphenyl)-2-chloro-N-methylacetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₃Cl₂NO₂

- Molecular Weight : 322.19 g/mol

- CAS Number : [insert CAS number if available]

The compound features a benzoyl group attached to a phenyl ring, with a chloro and N-methylacetamide substituent, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacteria, including Gram-positive strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The mechanism often involves non-covalent interactions with bacterial targets, leading to cellular disruption.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibitory |

| Similar Compounds | MRSA | Inhibitory |

Anti-Inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, showing potential in reducing inflammation with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, related compounds have demonstrated efficacy in laboratory models, exhibiting a potency comparable to indomethacin but with significantly reduced gastric irritation .

Analgesic Activity

This compound has also been studied for its analgesic effects. It has been shown to alleviate pain in animal models through mechanisms similar to those of established analgesics. The effectiveness was assessed using various pain models, indicating its potential as a therapeutic agent for pain management .

Cytotoxicity and Safety Profile

While evaluating the cytotoxicity of this compound, studies have indicated that it exhibits low toxicity towards primary cells, suggesting a favorable safety profile for potential therapeutic use. This characteristic is crucial for developing drugs intended for chronic use .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anti-Inflammatory Assessment :

- Analgesic Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.